molecular formula C9H11N3O2 B8637876 1,3-Dimethyl-5-[(prop-2-yn-1-yl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 105556-09-0

1,3-Dimethyl-5-[(prop-2-yn-1-yl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8637876
CAS RN: 105556-09-0
M. Wt: 193.20 g/mol
InChI Key: IRXHCHDQRVLDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-5-[(prop-2-yn-1-yl)amino]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-5-[(prop-2-yn-1-yl)amino]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-[(prop-2-yn-1-yl)amino]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105556-09-0

Product Name

1,3-Dimethyl-5-[(prop-2-yn-1-yl)amino]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

1,3-dimethyl-5-(prop-2-ynylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N3O2/c1-4-5-10-7-6-11(2)9(14)12(3)8(7)13/h1,6,10H,5H2,2-3H3

InChI Key

IRXHCHDQRVLDGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)NCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of Step 1 intermediate (1.4 g, 9.023 mmol) in 1:1 mixture of dichloromethane and methanol (28 mL) was added propargyl bromide (1.4 mL) and the mixture was stirred at room temperature for 2 h. Reaction mixture was filtered through celite bed and washed with methanol. The filtrate was concentrated under reduced pressure to give 500 mg of the product.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
1.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

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